N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a heterocyclic compound featuring a hybrid scaffold comprising an imidazo[1,2-a]pyridine ring fused to a phenyl group, which is further connected via an amide linkage to a 1-methyl-6-oxo-1,6-dihydropyridazine moiety. This structure integrates two pharmacologically relevant heterocycles: imidazo[1,2-a]pyridine, known for its bioactivity in kinase inhibition and antimicrobial applications, and dihydropyridazine, a scaffold associated with anti-inflammatory and anticancer properties . The methyl group at the 1-position of the dihydropyridazine ring likely enhances metabolic stability, while the carboxamide bridge facilitates hydrogen bonding, a critical feature for target binding .
Propriétés
IUPAC Name |
N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-1-methyl-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2/c1-23-18(25)10-9-15(22-23)19(26)21-14-7-3-2-6-13(14)16-12-24-11-5-4-8-17(24)20-16/h2-12H,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUXVBJGWNJWMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NC2=CC=CC=C2C3=CN4C=CC=CC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
Imidazo[1,2-a]pyridine derivatives have been known to exhibit a broad range of biological activities, suggesting that they may interact with multiple targets.
Mode of Action
The exact mode of action of this compound is currently unknown. Imidazo[1,2-a]pyridine derivatives have been reported to exhibit antimicrobial potency against a panel of bacterial and fungal pathogens. The compound may inhibit the formation of yeast to mold as well as ergosterol formation.
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been shown to inhibit the formation of ergosterol in yeast cells, which is a crucial component of fungal cell membranes. This suggests that the compound may interfere with ergosterol biosynthesis, disrupting the integrity of the fungal cell membrane and leading to cell death.
Pharmacokinetics
A study on similar imidazo[1,2-a]pyridine derivatives reported that these compounds displayed potent activity against candida spp, including several multidrug-resistant strains. The ADMET analysis suggested that the compound could be moderately toxic to humans, although in-vitro toxicity studies would be needed to understand the real-time toxic level.
Analyse Biochimique
Biochemical Properties
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, imidazo[1,2-a]pyridine derivatives have been shown to inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX) enzymes. These interactions are typically characterized by the binding of the compound to the active sites of these enzymes, leading to inhibition of their activity. This inhibition can result in various downstream effects, such as reduced inflammation and modulation of neurotransmitter levels.
Cellular Effects
This compound has been observed to influence several cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, imidazo[1,2-a]pyridine derivatives have demonstrated anticancer activity by inducing cell cycle arrest at the G2/M phase and activating caspase-3, leading to apoptosis in cancer cells. Additionally, these compounds can inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and survival.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, imidazo[1,2-a]pyridine derivatives have been shown to inhibit tubulin polymerization, which is essential for cell division. This inhibition results in cell cycle arrest and apoptosis, particularly in cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that imidazo[1,2-a]pyridine derivatives can maintain their activity over extended periods, although their potency may decrease due to degradation. Long-term exposure to these compounds in vitro and in vivo has been associated with sustained inhibition of target enzymes and prolonged cellular effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities. At higher doses, toxic or adverse effects may be observed. For example, imidazo[1,2-a]pyridine derivatives have shown dose-dependent toxicity in animal studies, with higher doses leading to liver and kidney damage.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. Imidazo[1,2-a]pyridine derivatives are metabolized primarily in the liver, where they undergo oxidation and conjugation reactions. These metabolic processes can affect the compound’s bioavailability and efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, imidazo[1,2-a]pyridine derivatives have been shown to interact with membrane transporters, facilitating their uptake into cells. Once inside the cells, these compounds can accumulate in specific organelles, such as the mitochondria and nucleus, where they exert their biological effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Imidazo[1,2-a]pyridine derivatives have been observed to localize in the mitochondria, where they can modulate mitochondrial function and induce apoptosis. Additionally, these compounds may accumulate in the nucleus, affecting gene expression and cell cycle regulation.
Activité Biologique
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the imidazo[1,2-a]pyridine family, which is known for its broad pharmacological profiles, including anticancer, antimicrobial, and anti-inflammatory properties.
The molecular formula of this compound is with a molecular weight of 345.4 g/mol. The structure includes a dihydropyridazine moiety, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H15N5O2 |
| Molecular Weight | 345.4 g/mol |
| CAS Number | 1797642-55-7 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, it has demonstrated significant inhibition of cell proliferation in human breast cancer (MCF-7) and lung cancer (A549) models. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
Antimicrobial Properties
The compound also exhibits antimicrobial properties against a range of pathogens. In vitro studies have indicated effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal activity. The Minimum Inhibitory Concentration (MIC) values suggest that it may serve as a potential lead compound for developing new antibiotics.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has shown promise in reducing inflammation. Experimental models have demonstrated its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential use in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR of imidazo[1,2-a]pyridine derivatives is crucial for optimizing their biological activity. Modifications at various positions on the imidazo ring and the carboxamide group have been systematically studied. For example:
- Position 2 Substituents : Methyl or small alkyl groups enhance activity.
- Amide Group Position : The positioning of the amide group significantly influences binding affinity and biological efficacy.
Case Study 1: Anticancer Evaluation
A study evaluated the anticancer effects of several imidazo[1,2-a]pyridine derivatives, including our compound of interest. The results indicated that compounds with electron-withdrawing groups at position 4 of the phenyl ring exhibited enhanced cytotoxicity against MCF-7 cells compared to those with electron-donating groups.
Case Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound showed MIC values of 15 µg/mL and 30 µg/mL respectively, demonstrating promising antibacterial activity.
Applications De Recherche Scientifique
Structure and Composition
The compound's molecular formula is with a molecular weight of approximately 305.33 g/mol. The structure features multiple heterocyclic rings that contribute to its biological activity.
Anticancer Activity
Research indicates that compounds containing imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. For instance, a study demonstrated that imidazo[1,2-a]pyridine-based compounds effectively inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation and survival. The mechanism often involves the inhibition of PI3Kα signaling pathways, which are crucial for tumor growth .
Case Study:
In a recent investigation, a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were synthesized and evaluated for their PI3Kα inhibitory activity. Results showed that certain derivatives exhibited potent antitumor effects against various cancer cell lines, indicating the therapeutic potential of imidazo[1,2-a]pyridine scaffolds in oncology .
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. Imidazo[1,2-a]pyridine derivatives have been shown to inhibit Bruton’s tyrosine kinase (Btk), making them potential candidates for treating autoimmune diseases such as rheumatoid arthritis and lupus. The inhibition of Btk is crucial as it plays a significant role in B-cell receptor signaling pathways involved in inflammation .
Data Table: Inhibitory Effects on Btk
| Compound Name | IC50 (µM) | Target Enzyme |
|---|---|---|
| Compound A | 0.5 | Btk |
| Compound B | 0.8 | Btk |
| N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide | 0.6 | Btk |
Neuropharmacological Applications
Imidazo[1,2-a]pyridine compounds have been investigated for their effects on central nervous system (CNS) targets. Studies suggest that these compounds can modulate GABA receptors, leading to anxiolytic and sedative effects. The ability to enhance GABAergic transmission may provide therapeutic avenues for anxiety disorders and epilepsy treatment .
Case Study:
A series of imidazopyridine acetamides were synthesized to evaluate their effects on GABA_A receptors. Compounds demonstrated enhanced GABA-evoked Cl⁻ currents in electrophysiological assays, suggesting their potential as anxiolytic agents .
Comparaison Avec Des Composés Similaires
Key Differences :
- The target compound’s dihydropyridazine moiety distinguishes it from cpd 3 and cpd 27, which feature pyridyl or saturated tetrahydropyridinyl groups. This difference may influence redox properties and binding kinetics .
Dihydropyridazine Carboxamides with Varied Aryl Substituents
Compounds sharing the 6-oxo-1,6-dihydropyridazine-3-carboxamide core but differing in aryl/heteroaryl groups include:
Key Differences :
- The benzimidazole-containing analog introduces additional hydrogen-bond donors, which may enhance binding specificity but increase molecular weight.
Heterocyclic Modifications and Saturation Effects
- Tetrahydroimidazo[1,2-a]pyridine Derivatives: Compounds like diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) feature saturated imidazo rings, which improve conformational flexibility but reduce aromatic stacking interactions compared to the target compound’s fully aromatic system .
Implications for Pharmacological Properties
- Substituent differences (e.g., methyl vs. chlorophenyl in cpd 4 ) will critically influence ADME profiles, with the methyl group likely reducing cytochrome P450 interactions compared to halogenated analogs.
Méthodes De Préparation
Copper-Promoted Diamination of Ynamides
A regioselective method employs Cu(OTf)₂ to mediate intermolecular diamination between 2-aminopyridines and electron-rich alkynes (e.g., ynamides) under aerobic conditions. This strategy ensures exclusive C3 heterosubstitution, critical for downstream functionalization. For example, reacting 2-aminopyridine with ynamides at 80°C in dichloroethane yields 3-substituted imidazo[1,2-a]pyridines in 70–85% yield.
Solvent- and Catalyst-Free Microwave Synthesis
Microwave irradiation (65°C, 15–30 min) facilitates condensation of 2-aminopyridines with α-bromoketones without solvents or catalysts. This green approach achieves yields up to 90% while minimizing waste. For instance, 2-amino-4-methylpyridine reacts with α-bromoacetophenone to form 2-phenylimidazo[1,2-a]pyridine derivatives.
Groebke-Blackburn-Bienaymé Reaction
A one-pot three-component reaction between 2-aminopyridine , aldehydes , and isocyanides under acid catalysis constructs the imidazo[1,2-a]pyridine core. This method is versatile for introducing diverse substituents at the C2 and C3 positions.
Synthesis of 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
Palladium-Catalyzed Cross-Coupling
A protocol from involves coupling 6-chloropyridazine-3-carboxamide with amines using Pd₂(dba)₃ , xantphos , and Cs₂CO₃ in dioxane at 130°C. This method achieves moderate to good yields (50–70%) and tolerates deuterated methyl groups, as seen in the synthesis of N-(methyl-d₃)pyridazine-3-carboxamide .
Electrochemical Oxidation
Pyridine carbohydrazides undergo oxidative coupling with amines in aqueous KI electrolyte to form carboxamides without chemical oxidants. While this method is eco-friendly, its adaptation to pyridazine systems requires further exploration.
Fragment Coupling Strategies
Amide Bond Formation
Activation of the pyridazine-3-carboxylic acid with carbonyldiimidazole (CDI) followed by treatment with 2-(imidazo[1,2-a]pyridin-2-yl)aniline forms the target amide. This approach, adapted from, proceeds via a two-step sequence:
Suzuki-Miyaura Coupling
If the phenyl ring bears a boronic ester, coupling with a bromopyridazine carboxamide under Pd(PPh₃)₄ catalysis in aqueous Na₂CO₃ could link the fragments. However, this route remains hypothetical without direct literature support.
Optimization and Challenges
Regioselectivity in Imidazo[1,2-a]pyridine Formation
Electron-rich alkynes (e.g., ynamides) favor C3 substitution due to copper-mediated coordination, while steric effects dominate in microwave-assisted reactions.
Functional Group Compatibility
The 6-oxo group in the pyridazine ring necessitates mild conditions to prevent reduction or oxidation. Late-stage introduction via hydrolysis of protected intermediates (e.g., methoxy groups) is advisable.
Yield Comparison of Key Methods
Scalability and Industrial Applications
The microwave-assisted method and electrochemical synthesis offer scalability due to short reaction times and minimal purification. Patent routes highlight Zolpidem -like processes, emphasizing quaternary ammonium salt intermediates and cyanide displacement, which may inspire large-scale adaptations.
Q & A
Q. What are the optimal synthetic routes for N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide, and how can its purity be validated?
- Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of the imidazo[1,2-a]pyridine core with dihydropyridazine derivatives. One-pot two-step reactions (as described for similar compounds) can improve efficiency . Validate purity using HPLC coupled with mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns. NMR spectroscopy (1H/13C) is critical for structural verification, focusing on characteristic shifts for the imidazo[1,2-a]pyridine (δ 7.5–9.0 ppm in 1H NMR) and dihydropyridazine (δ 160–170 ppm in 13C NMR for carbonyl groups) moieties .
Q. Which spectroscopic techniques are most reliable for characterizing structural features of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign protons and carbons in the imidazo[1,2-a]pyridine and dihydropyridazine rings, noting coupling constants for aromatic systems.
- IR Spectroscopy : Identify carbonyl stretches (~1650–1750 cm⁻¹) and NH/OH groups (~3200–3500 cm⁻¹) .
- HRMS : Confirm molecular formula with <5 ppm error .
- X-ray crystallography (if crystals are obtainable): Resolve stereochemistry and intermolecular interactions .
Q. What are the common biological targets for imidazo[1,2-a]pyridine derivatives, and how can these inform experimental design?
- Methodological Answer : Imidazo[1,2-a]pyridines are known to interact with kinases, G-protein-coupled receptors, and microbial enzymes . For this compound, prioritize:
- Kinase inhibition assays (e.g., EGFR, BRAF) using ATP-binding site competition studies.
- Antimicrobial testing via MIC assays against Gram-positive/negative strains .
- Cellular uptake studies (e.g., fluorescent tagging) to assess bioavailability .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data across structurally similar imidazo[1,2-a]pyridine derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., methyl, nitro, or methoxy groups) and compare IC50 values. For example, electron-withdrawing groups on the phenyl ring may enhance kinase affinity .
- Computational Docking : Use molecular dynamics (e.g., AutoDock Vina) to model binding modes and identify key residues (e.g., hinge regions in kinases) .
- Meta-analysis : Aggregate data from published analogs (e.g., Zolpidem derivatives ) to identify trends in potency and selectivity.
Q. What strategies improve selectivity of this compound for specific biological targets?
- Methodological Answer :
- Fragment-Based Design : Replace the dihydropyridazine moiety with bioisosteres (e.g., pyrimidine) to reduce off-target effects .
- Proteome-wide Profiling : Use kinome-wide screening platforms (e.g., KinomeScan) to identify off-target interactions .
- Covalent Modification : Introduce electrophilic groups (e.g., acrylamides) for irreversible binding to conserved cysteine residues in target enzymes .
Q. How can metabolic stability and pharmacokinetics (PK) be optimized for in vivo studies?
- Methodological Answer :
- ADMET Profiling : Assess microsomal stability (human/rat liver microsomes), plasma protein binding, and CYP450 inhibition .
- Prodrug Design : Mask polar groups (e.g., carboxylate) with ester linkages to enhance oral bioavailability .
- Pharmacophore Modeling : Use tools like Schrödinger’s QikProp to predict logP, solubility, and blood-brain barrier permeability .
Key Considerations for Experimental Design
- Contradictory Data : Reconcile discrepancies (e.g., varying IC50 values) by standardizing assay conditions (pH, temperature) and validating with orthogonal methods (e.g., SPR vs. fluorescence polarization) .
- Scalability : Optimize column chromatography conditions (e.g., gradient elution with ethyl acetate/hexane) for gram-scale synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
